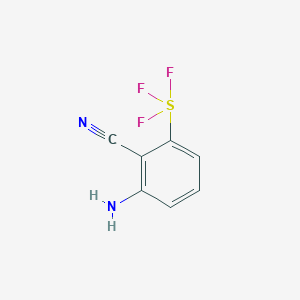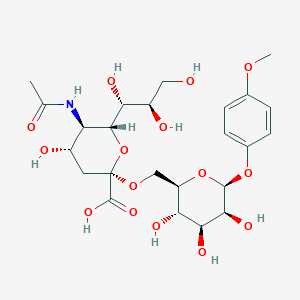
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside (4-MP6-NANA) is a type of glycoside, a carbohydrate molecule composed of a sugar and a non-sugar moiety. It is a derivative of N-acetylneuraminic acid (Neu5Ac), a sialic acid that is known to be involved in a number of biological processes, including cell-cell recognition and communication. 4-MP6-NANA is of particular interest due to its potential applications in medicinal chemistry and biotechnology.
Scientific Research Applications
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside has a number of potential applications in scientific research. It has been used as a model compound to study the binding of sialic acid-containing glycoconjugates to cell surface receptors. Additionally, it has been used as a substrate for studying the activity of sialic acid-specific enzymes, such as sialidases and neuraminidases. It has also been studied for its potential as a vaccine adjuvant, as it has been found to enhance the immune response to certain antigens.
Mechanism of Action
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is believed to bind to cell surface receptors through its sialic acid moiety. This binding is thought to activate cell-signaling pathways, leading to the production of various cytokines and other immunomodulatory molecules. It is also believed to interact with certain enzymes, such as sialidases and neuraminidases, which can lead to the hydrolysis of sialic acid-containing molecules.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to stimulate the production of various cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to induce the expression of the major histocompatibility complex (MHC) molecules, which are important for antigen presentation. Additionally, it has been found to enhance the immune response to certain antigens, suggesting its potential as a vaccine adjuvant.
Advantages and Limitations for Lab Experiments
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is a relatively easy compound to synthesize and isolate, making it a useful tool for laboratory experiments. Additionally, its sialic acid moiety makes it an ideal substrate for studying the activity of sialic acid-specific enzymes. However, it is important to note that the effects of this compound are highly dependent on the concentration used, and that it may not be effective at low concentrations.
Future Directions
The potential applications of 4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside are vast, and there are a number of potential future directions that could be explored. One potential direction is to further explore its potential as a vaccine adjuvant, as it has been found to enhance the immune response to certain antigens. Additionally, further studies could be conducted to explore its potential as an anti-inflammatory agent, as it has been shown to modulate the production of various cytokines. Finally, further research could be conducted to explore its potential as an anti-cancer agent, as it has been found to induce the expression of MHC molecules.
Synthesis Methods
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is synthesized from Neu5Ac and 4-methoxyphenyl-beta-D-galactopyranoside (4-MP-Gal). The synthesis involves the formation of an amide bond between the carboxylic acid group of Neu5Ac and the hydroxyl group of 4-MP-Gal. The reaction is catalyzed by anhydrous hydrogen fluoride and is typically carried out at room temperature. The product, this compound, is then isolated by precipitation in aqueous ethanol and purified by chromatography.
properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO15/c1-10(27)25-16-13(28)7-24(23(34)35,40-21(16)17(30)14(29)8-26)37-9-15-18(31)19(32)20(33)22(39-15)38-12-5-3-11(36-2)4-6-12/h3-6,13-22,26,28-33H,7-9H2,1-2H3,(H,25,27)(H,34,35)/t13-,14+,15+,16+,17+,18+,19-,20-,21+,22+,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRUDZIZXYREOT-BQBBWHTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC3=CC=C(C=C3)OC)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

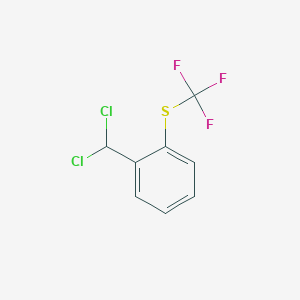


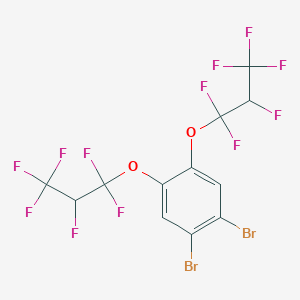

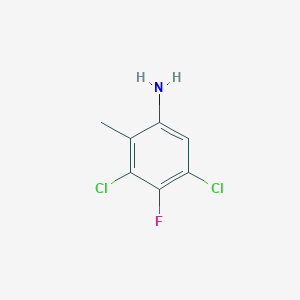
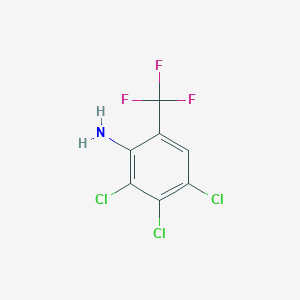
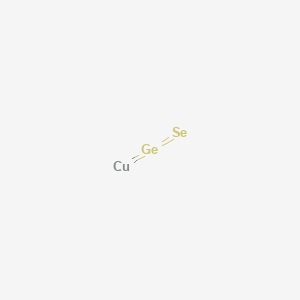
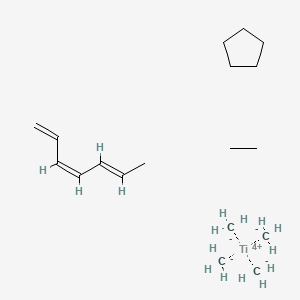
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
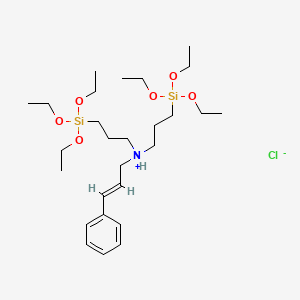
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)
![Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10)](/img/structure/B6313648.png)
